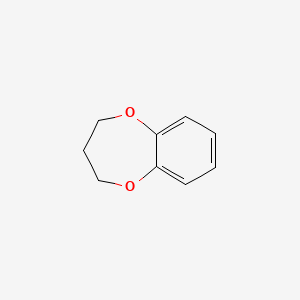

3,4-Dihydro-2H-1,5-Benzodioxepin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Vorbereitungsmethoden

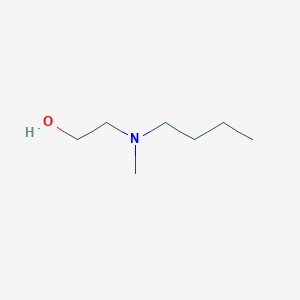

Die Herstellung von WL-389539 umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Eine gängige Methode beinhaltet die Reaktion von 4-Methoxyphenylamin mit Chinolin-8-sulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei einer Temperatur von etwa 0-5 °C durchgeführt. Das resultierende Produkt wird dann mittels Säulenchromatographie gereinigt .

Industrielle Produktionsverfahren für WL-389539 können ähnliche Syntheserouten, aber in größerem Maßstab, umfassen, wobei Optimierungen für Ausbeute und Reinheit vorgenommen werden. Diese Verfahren beinhalten oft den Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktionsqualität zu gewährleisten .

Analyse Chemischer Reaktionen

WL-389539 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: WL-389539 kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von WL-389539 kann mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid erfolgen.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfonylgruppe von WL-389539 auftreten.

Wissenschaftliche Forschungsanwendungen

WL-389539 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: In der Synthesechemie wird WL-389539 als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: In der biologischen Forschung wird WL-389539 wegen seiner antioxidativen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von WL-389539 beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen, die mit oxidativem Stress zusammenhängen. WL-389539 entfaltet seine Wirkung, indem es reaktive Sauerstoffspezies abräumt und die Aktivität von Enzymen hemmt, die an der Produktion von freien Radikalen beteiligt sind. Dies führt zu einer Verringerung der oxidativen Schädigung von Zellen und Geweben .

Wirkmechanismus

The mechanism of action of WL-389539 involves its interaction with molecular targets and pathways related to oxidative stress. WL-389539 exerts its effects by scavenging reactive oxygen species and inhibiting the activity of enzymes involved in the production of free radicals. This leads to a reduction in oxidative damage to cells and tissues .

Vergleich Mit ähnlichen Verbindungen

WL-389539 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

N-(4-Methoxyphenyl)-1-(chinolin-8-ylsulfonyl)piperidin-4-carboxamid: Diese Verbindung weist eine ähnliche Struktur wie WL-389539 auf, hat aber zusätzliche funktionelle Gruppen, die ihre biologische Aktivität verstärken können.

Chinolinamin-Derivate: Diese Verbindungen haben ähnliche Chinolin-basierte Strukturen und werden ebenfalls auf ihre antioxidativen Eigenschaften untersucht.

Die Einzigartigkeit von WL-389539 liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm im Vergleich zu anderen ähnlichen Verbindungen besondere chemische und biologische Eigenschaften verleihen .

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXMULHQEVXJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222500 | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-18-4 | |

| Record name | 3,4-Dihydro-2H-1,5-benzodioxepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,5-Benzodioxepin, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

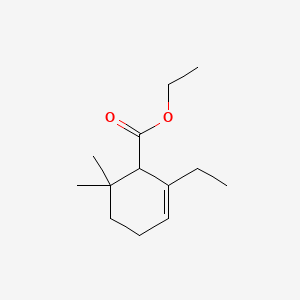

Feasible Synthetic Routes

Q1: What are the key structural features and biological activities associated with 3,4-dihydro-2H-1,5-benzodioxepine derivatives?

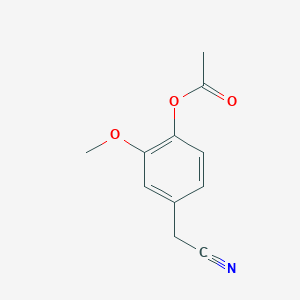

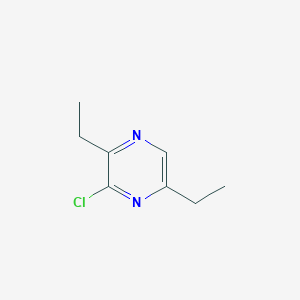

A1: 3,4-Dihydro-2H-1,5-benzodioxepine derivatives are characterized by a seven-membered ring containing two oxygen atoms. Research indicates these compounds exhibit affinity for the serotonin 5-HT1A receptor []. This interaction suggests potential therapeutic applications in treating central nervous system disorders, including anxiety and depression [].

Q2: What synthetic approaches are commonly employed to obtain 3,4-dihydro-2H-1,5-benzodioxepine and its derivatives?

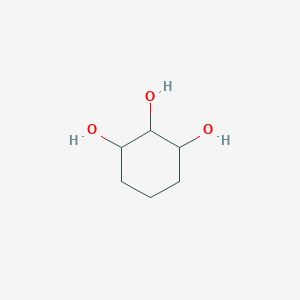

A2: Several synthetic routes have been explored for the preparation of these compounds. One approach utilizes a condensation reaction between benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation []. Another method involves an allylation-epoxidation-cyclization-oxidation sequence []. Additionally, a palladium-catalyzed reaction provides access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines [].

Q3: Can you elaborate on the structure-activity relationship (SAR) studies conducted on 3,4-dihydro-2H-1,5-benzodioxepine derivatives, particularly concerning their affinity for the 5-HT1A receptor?

A3: While specific SAR data is limited within the provided research, the presence of an aryl piperazine moiety linked to the 3,4-dihydro-2H-1,5-benzodioxepine core seems crucial for 5-HT1A receptor affinity []. Further studies exploring modifications to the aryl group (Ar), the length of the alkyl chain (n), and the presence of substituents on the piperazine ring could provide valuable insights into optimizing binding affinity and selectivity for this receptor.

Q4: Have any crystal structures of 3,4-dihydro-2H-1,5-benzodioxepine derivatives been reported, and what insights do they provide into the compound's structural features?

A4: Yes, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid has been determined using X-ray diffraction []. This study revealed that the compound crystallizes in the monoclinic space group C2/c. The crystal structure provides valuable information on bond lengths, bond angles, and intermolecular interactions, aiding in understanding the compound's physical and chemical properties.

Q5: Beyond their potential therapeutic applications, are there other areas where 3,4-dihydro-2H-1,5-benzodioxepine derivatives find use?

A5: 3,4-Dihydro-2H-1,5-benzodioxepine serves as a key intermediate in synthesizing analogs with diverse biological activities []. For instance, some derivatives act as β-adrenergic stimulants and exhibit bronchial dilator activity []. Additionally, the antifungal compounds strobilurins I and K are derived from the 3,4-dihydro-2H-1,5-benzodioxepine scaffold, highlighting the versatility of this chemical structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.